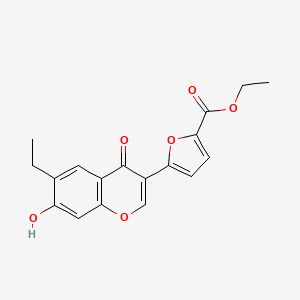

![molecular formula C11H12N6O3 B2717562 5-[(2E)-2-(3,5-diimino-1-methylpyrazolidin-4-ylidene)hydrazinyl]-2-hydroxybenzoic acid CAS No. 899022-47-0](/img/structure/B2717562.png)

5-[(2E)-2-(3,5-diimino-1-methylpyrazolidin-4-ylidene)hydrazinyl]-2-hydroxybenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Reactions with Trifluoromethyl-β-diketones : 2-hydrazino-3-methylquinoxaline reacts with trifluoromethyl-β-diketones to yield unexpected products such as 1,2,4-triazolo[4,3-a]quinoxalines and 3(5)-trifluoromethyl-1H-pyrazoles. This process demonstrates the potential of these reactions in synthesizing novel compounds (Aggarwal et al., 2009).

Enaminones as Building Blocks : Enaminones, when reacted with various compounds, produce pyrazoles and triazoles with potential antitumor and antimicrobial activities. This indicates their utility in synthesizing therapeutically significant compounds (Riyadh, 2011).

Cyanoacetylation of Aminopyrazoles : The cyanoacetylation of N1-substituted-5-amino-4-cyanopyrazoles leads to the formation of pyrazolo[3,4-d]pyrimidine derivatives, showcasing the chemical versatility of these compounds (Salaheldin, 2009).

Antimicrobial Applications

Synthesis of Antimicrobial Pyrazoles : Certain pyrazole derivatives exhibit strong antimicrobial activity, indicating the potential of these compounds in developing new antimicrobial drugs (Abunada et al., 2008).

Antibacterial and Antifungal Activity : Novel benzothiazole pyrimidine derivatives show significant in vitro antibacterial and antifungal activity, suggesting their potential use in treating microbial diseases (Maddila et al., 2016).

Antimicrobial Fluorobenzamides : The synthesis of 5-arylidene derivatives bearing a fluorine atom demonstrated enhanced antimicrobial activity, pointing towards their potential in antimicrobial therapy (Desai et al., 2013).

Other Applications

Synthesis of Azetidinones : The condensation of hydrazine with aromatic aldehydes to form azetidinones indicates a route for synthesizing compounds with antibacterial activity (Chavan & Pai, 2007).

Glycolurils and Their Analogues : Glycolurils, which have applications in pharmacology and supramolecular chemistry, can be synthesized through various methods, highlighting the potential for creating novel compounds with diverse applications (Kravchenko et al., 2018).

Photo- and Ionochromic Properties : Photochromic azomethine imines based on 5-phenylpyrazolidin-3-one demonstrate properties of ion-active molecular switches and chemosensors, indicating their potential in sensing applications (Bren et al., 2018).

Propiedades

IUPAC Name |

5-[(3,5-diamino-1-methylpyrazol-4-yl)diazenyl]-2-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N6O3/c1-17-10(13)8(9(12)16-17)15-14-5-2-3-7(18)6(4-5)11(19)20/h2-4,18H,13H2,1H3,(H2,12,16)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGIXNJVAPFQQTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)N)N=NC2=CC(=C(C=C2)O)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2717480.png)

![4-(4-Chlorophenyl)-5-[2-(4-fluorophenyl)diazenyl]-2-methylpyrimidine](/img/structure/B2717484.png)

![(2Z)-6-chloro-2-[(3-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2717490.png)

![7-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2717493.png)

![N-(2-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2717500.png)

![N-[(1-Methyl-6-oxopyridin-3-yl)methyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide](/img/structure/B2717502.png)